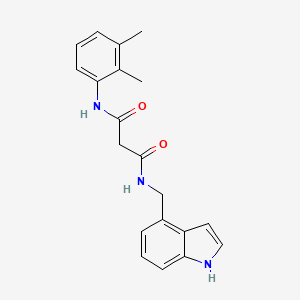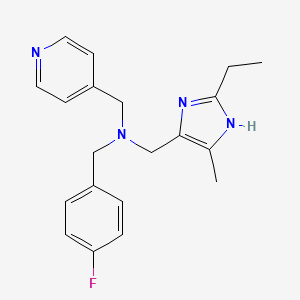
N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide, also known as DIM-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a malonamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide is not fully understood, but studies suggest that the compound targets multiple signaling pathways involved in cancer development and progression. This compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation and induce DNA damage, leading to apoptosis. The compound has also been found to inhibit the activation of transcription factors that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in preclinical studies. The compound has been found to be well-tolerated by animals and does not cause significant changes in biochemical or physiological parameters. Studies have also shown that this compound does not affect normal cells, indicating its potential selectivity for cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide in lab experiments is its potent anti-cancer activity. The compound has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent for cancer treatment. However, one of the limitations of using this compound is its complex synthesis method, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide. One potential direction is to investigate the compound's efficacy in combination with other anti-cancer agents. Studies have shown that combination therapy can enhance the anti-cancer activity of this compound, making it a potential candidate for combination therapy in cancer treatment. Another future direction is to investigate the compound's potential in other therapeutic areas, such as neurodegenerative diseases and inflammation.
Conclusion
In conclusion, this compound, or this compound, is a promising compound that has shown potent anti-cancer activity in preclinical studies. The compound's complex synthesis method may limit its accessibility for some researchers, but its potential as a therapeutic agent for cancer treatment warrants further investigation. Future research directions include investigating combination therapy and exploring the compound's potential in other therapeutic areas.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer, including breast, prostate, and lung cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies.
Eigenschaften
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(1H-indol-4-ylmethyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-3-7-17(14(13)2)23-20(25)11-19(24)22-12-15-6-4-8-18-16(15)9-10-21-18/h3-10,21H,11-12H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZDDDOGUPGPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(=O)NCC2=C3C=CNC3=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,5-difluorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4259781.png)
![5-(4-methyl-1,4-diazepan-1-yl)-2-[3-(3-pyridinyl)propyl]-3(2H)-pyridazinone](/img/structure/B4259789.png)
![(5S)-5-{[{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(4-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4259799.png)
![8-(3-methyl-4-pyrrolidin-1-ylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4259815.png)
![4-fluoro-N-(3-oxo-3-{[(3-phenyl-1H-pyrazol-4-yl)methyl]amino}propyl)benzamide](/img/structure/B4259821.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B4259833.png)
![3-(1,3-benzodioxol-5-yl)-5-(cyclohexylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4259839.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4259840.png)
![1-[1-(4-butylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4259849.png)
![1-[4-(2-benzyl-4-morpholinyl)-4-oxobutyl]-2-piperidinone](/img/structure/B4259855.png)

![[1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4259874.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]piperidin-3-ol](/img/structure/B4259876.png)
![1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B4259891.png)
